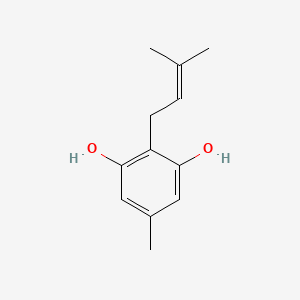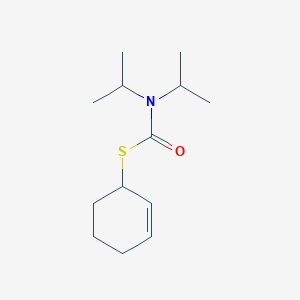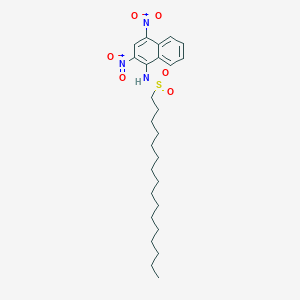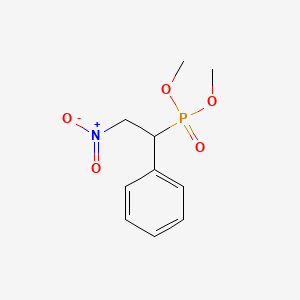
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring attached to a carbamate group, which is further linked to a nitrilo-oxopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate typically involves the reaction of naphthalen-1-yl isocyanate with 3-nitrilo-2-oxopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrilo group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel, and are often carried out in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of naphthalen-1-yl (3-amino-2-oxopropyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The nitrilo group can form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme, leading to inhibition of its activity. The carbamate group may also participate in covalent bonding with the enzyme, further enhancing its inhibitory effects.
Comparación Con Compuestos Similares
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate can be compared with other similar compounds, such as:
Naphthalen-1-yl (3-chloro-2-oxopropyl)carbamate: Similar structure but with a chloro group instead of a nitrilo group.
Naphthalen-1-yl (3-amino-2-oxopropyl)carbamate: Similar structure but with an amino group instead of a nitrilo group.
Naphthalen-1-yl (3-hydroxy-2-oxopropyl)carbamate: Similar structure but with a hydroxy group instead of a nitrilo group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
39088-40-9 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
naphthalen-1-yl N-(2-cyano-2-oxoethyl)carbamate |
InChI |
InChI=1S/C14H10N2O3/c15-8-11(17)9-16-14(18)19-13-7-3-5-10-4-1-2-6-12(10)13/h1-7H,9H2,(H,16,18) |
Clave InChI |
IMMYEZPJABPYJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NCC(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


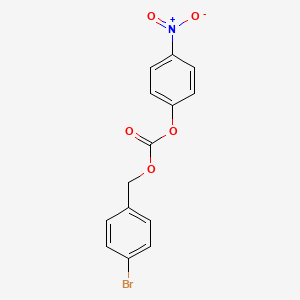

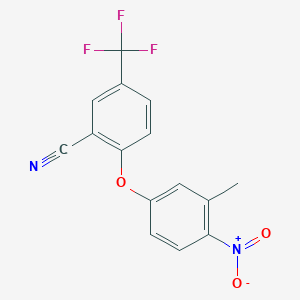

![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)


![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)
